dehydrotomatine

Descripción general

Descripción

Dehydrotomatine is not directly discussed in the provided papers; however, the papers do provide insights into related chemical processes and compounds that can help us infer some aspects of this compound's nature. This compound is likely a compound that is involved in or is a product of dehydrogenation reactions, similar to those described in the papers. For instance, dehydroquinate synthase (DHQS) is an enzyme that performs several consecutive chemical reactions in one active site, including dehydrogenation as part of the shikimate pathway for the synthesis of aromatic compounds in bacteria, microbial eukaryotes, and plants . This pathway is absent in mammals, making DHQS a potential target for antifungal and antibacterial drugs .

Synthesis Analysis

The synthesis of compounds related to this compound involves complex enzymatic processes or chemical reactions. For example, the total synthesis of dehydroaltenusin, a natural enzyme inhibitor, involves a Suzuki-coupling reaction, which is a type of chemical reaction that forms carbon-carbon bonds . This suggests that the synthesis of this compound could also involve similar coupling reactions or other complex synthetic steps.

Molecular Structure Analysis

While the molecular structure of this compound is not provided, we can deduce that it may have a complex structure involving aromatic rings, similar to other compounds produced by the shikimate pathway . The structure of DHQS, an enzyme in this pathway, reveals an active site capable of multistep catalysis, which could be involved in the formation of this compound's structure .

Chemical Reactions Analysis

This compound may undergo or be involved in various chemical reactions, including dehydrogenation. Acceptorless dehydrogenation (AD) reactions are a class of reactions where hydrogen gas is removed from substrates without the need for a stoichiometric oxidant, resulting in efficient and environmentally benign synthesis methods . These reactions are catalyzed by transition metal complexes and can involve the scission of C-H, N-H, and O-H bonds . This compound could potentially be involved in such reactions as a substrate, intermediate, or product.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the provided papers. However, based on the properties of similar compounds, this compound may be expected to have properties typical of organic aromatic compounds, such as a certain degree of solubility in organic solvents, potential biological activity given its likely synthesis via the shikimate pathway, and reactivity due to the presence of dehydrogenated functional groups .

Aplicaciones Científicas De Investigación

Cytotoxicity and Cellular Effects

Dehydrotomatine, a minor component of tomato glycoalkaloids, has been analyzed for its structure and cytotoxicity. Studies have shown that it exhibits cytotoxicity on animal cell lines such as HepG2, NIH/3T3, and U937, though its toxicity is lower than that of tomatine, the major tomato glycoalkaloid (Ono et al., 1997). Further research demonstrates that this compound's content in tomatoes can be accurately measured using HPLC with pulsed amperometric detection (Friedman & Levin, 1998).

Role in Alpha-Tomatine Biosynthesis

This compound plays a significant role in the biosynthesis of α-tomatine in tomatoes. A study identified a 3β-Hydroxysteroid Dehydrogenase/3-Ketosteroid Reductase involved in converting dehydrotomatidine to tomatidine, a key step in α-tomatine biosynthesis. This enzyme, Sl3βHSD, was found to be highly expressed in tomato parts where α-tomatine accumulates (Lee et al., 2019). In another study, the characterization of steroid 5α-reductase involved in this biosynthesis pathway was undertaken, further elucidating the conversion processes from dehydrotomatidine to tomatidine (Akiyama et al., 2019).

Content Analysis in Tomato Fruits and Tissues

Research has been conducted to analyze the content of this compound and alpha-tomatine in tomato fruits and various vegetative tissues. This study employed a high-performance liquid chromatography method with UV detection, providing insights into the glycoalkaloids' biosynthesis and potential roles in plant resistance and the human diet (Kozukue et al., 2004).

Structural Characterization and Potential Health Benefits

The structure of this compound has been established, along with its comparison to α-tomatine. Both glycoalkaloids share a tetrasaccharide side chain but differ in the presence of a double bond in this compound (Friedman et al., 1997). Additionally, green tomato extracts containing tomatine, which includes this compound, have been shown to inhibit growth in various human cancer cell lines, suggesting potential anticarcinogenic benefits (Friedman et al., 2009).

Mecanismo De Acción

Target of Action

Dehydrotomatine, a steroidal glycoalkaloid (SGA), primarily targets bacteria, fungi, insects, and animals . It is found in mature green fruits, leaves, and flowers of tomatoes and functions as a defensive compound against these pathogens and predators .

Mode of Action

It is known to inhibit the growth of certain strains of protozoan parasites, bacteria, and fungi . It is suggested that this compound interacts with its targets, leading to their growth inhibition .

Biochemical Pathways

This compound is involved in the α-tomatine biosynthesis pathway in tomatoes . A key enzyme, Sl3βHSD1, catalyzes the C3 oxidation of dehydrotomatidine (a precursor of this compound) to form tomatid-4-en-3-one and also catalyzes the NADH-dependent C3 reduction of a 3-ketosteroid (tomatid-3-one) to form tomatidine . This conversion process is crucial in the biosynthesis of α-tomatine .

Pharmacokinetics

It is known that this compound is present in commercial tomatine preparations and those extracted from green tomatoes and tomato leaves .

Result of Action

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the concentration of this compound in tomato plants can vary depending on the maturity of the plant parts. It has been observed that leaves, stems, and immature green tomato peels and fruit, all containing tomatine, were more effective as inhibitors than those prepared from yellow and red tomato peels which lack tomatine .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H81NO21/c1-20-7-12-50(51-15-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(63)37(60)41(31(18-54)68-45)69-47-43(71-46-39(62)36(59)34(57)29(16-52)66-46)42(35(58)30(17-53)67-47)70-44-38(61)33(56)27(55)19-64-44/h5,20-21,23-47,51-63H,6-19H2,1-4H3/t20-,21-,23-,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49-,50-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMOGFTUZUEFHY-SIUCFGLGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H81NO21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317151 | |

| Record name | Dehydrotomatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1032.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157604-98-3 | |

| Record name | Dehydrotomatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157604-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrotomatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

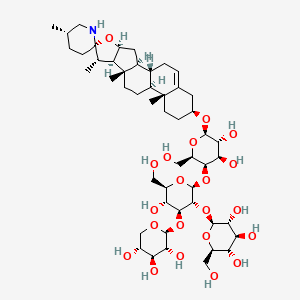

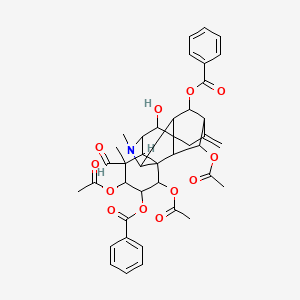

A: Dehydrotomatine has a molecular formula of C50H83NO21 and a molecular weight of 1034.2 g/mol. [, , ]

A: this compound and α-tomatine share the same tetrasaccharide side chain (lycotetraose) attached to a steroidal aglycone. The key difference lies in the aglycone structure: this compound possesses a double bond between carbon atoms 5 and 6 in its aglycone (tomatidenol), while α-tomatine's aglycone (tomatidine) lacks this double bond. [, , , , ]

A: Various techniques are used to characterize this compound, including:* High-performance liquid chromatography (HPLC) [, , , ]* Mass spectrometry (MS) [, , , ] * Tandem mass spectrometry (MS/MS) [, ]* Nuclear Magnetic Resonance (NMR) []* Gas Chromatography-Mass Spectrometry (GC-MS) []

A: this compound biosynthesis in tomato plants follows a complex pathway involving multiple enzymatic steps. The process begins with cholesterol and ultimately leads to the formation of dehydrotomatidine, the aglycone of this compound. This aglycone is then glycosylated with a tetrasaccharide moiety to form this compound. [, , , ]

A: Research suggests that the biosynthesis of these glycoalkaloids might be under separate genetic control. This is supported by the observation that the ratio of α-tomatine to this compound varies significantly across different tomato plant tissues. []

A: this compound is present in various parts of the tomato plant, including fruits (both green and red), leaves, and other vegetative tissues. [, , , , ]

A: While research on this compound is ongoing, some studies suggest it may possess the following biological activities:* Antitumor Potential: Studies have shown that this compound, in combination with α-tomatine, exhibits cytotoxic effects against various cancer cell lines in vitro, including breast, colon, liver, and stomach cancer cells. [, , ]* Antihypertensive Effects: this compound found in green tomato extracts, along with other bioactive compounds, has been associated with reduced blood pressure in spontaneously hypertensive rats. []* Anti-fungal activity: Research suggests that this compound, along with α-tomatine, might contribute to the plant's defense mechanisms against fungal pathogens. []

A: The biological activities exhibited by this compound suggest potential applications in various fields:* Medicine: Its antitumor and antihypertensive properties warrant further investigation for potential use in developing novel therapeutic agents. [, , ]* Agriculture: Understanding the role of this compound in plant defense mechanisms could contribute to developing pest-resistant tomato varieties. [, ]

A: this compound belongs to the glycoalkaloid family, some members of which can be toxic to humans at high concentrations. While this compound is found in tomatoes, its levels are generally low, especially in ripe fruits. [] Further research is needed to fully understand the potential toxicity of this compound in humans, particularly at high concentrations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate](/img/structure/B3028019.png)

![7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B3028020.png)

![6-Bromo-3-ethylimidazo[1,2-a]pyrazine](/img/structure/B3028021.png)